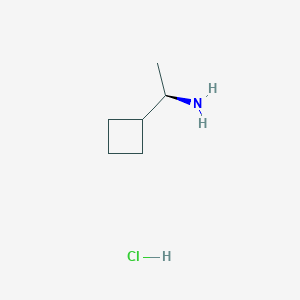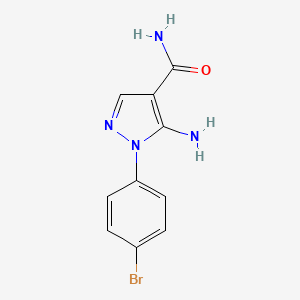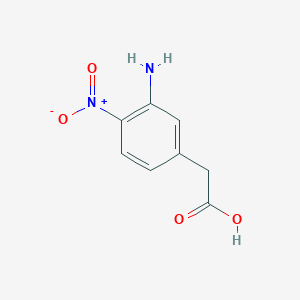
(R)-1-cyclobutylethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically involve a detailed explanation of the compound, including its molecular formula, structure, and any known uses or applications.
Synthesis Analysis
This would involve a review of the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This would involve the use of techniques such as X-ray crystallography or NMR spectroscopy to determine the precise arrangement of atoms in the compound.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Synthesis of Renewable Polyamides and Polyurethanes
Firdaus and Meier (2013) explored the use of cysteamine hydrochloride, similar to (R)-1-cyclobutylethanamine hydrochloride, for creating renewable monomers used in polyamide and polyurethane synthesis. They showed that these monomers could synthesize polyamides with adjustable thermal properties and were also utilized in isocyanate-free polyurethane synthesis, indicating new potential applications for renewable resources (Firdaus & Meier, 2013).
Pharmaceutical Research
Holm et al. (1990) studied the stereoselective pharmacokinetics and metabolism of cyclophosphamide enantiomers in humans and rabbits. This research highlights the significance of stereoisomers in drug development and their differential biological effects, a principle applicable to (R)-1-cyclobutylethanamine hydrochloride (Holm et al., 1990).
Drug-CD Complexation Studies
Lahiani-Skiba et al. (2007) investigated the complexation of hydrophilic molecules by cyclodextrins, demonstrating the feasibility of complexing water-soluble drugs, an approach relevant to the formulation of drugs like (R)-1-cyclobutylethanamine hydrochloride (Lahiani-Skiba et al., 2007).
Enantioselective Chromatographic Analysis
Ramisetti et al. (2017) studied the UHPLC separation of R- and S-enantiomers of Besifloxacin hydrochloride, focusing on enantiomeric purity, a methodology that can be applied to (R)-1-cyclobutylethanamine hydrochloride to assess its enantiomeric composition (Ramisetti et al., 2017).
Enantiomer Excretion Studies
Xue Ming (2003) conducted an HPLC determination of R-isomers of penehyclidine hydrochloride in mice, examining the stereo-selective excretion of drug isomers, which is also pertinent to the metabolic profiling of (R)-1-cyclobutylethanamine hydrochloride (Xue Ming, 2003).
Research in Stereochemistry
Takahashi et al. (1984) synthesized new optically pure cycloalkyl-N-2'-hydroxy-1'-isopropylethyl-2-phenylethylamine hydrochlorides, demonstrating the importance of stereochemistry in pharmacology, relevant to the study of (R)-1-cyclobutylethanamine hydrochloride (Takahashi et al., 1984).
Safety And Hazards
This would involve a review of the compound’s toxicity, flammability, and any other potential hazards.
Direcciones Futuras
This would involve a discussion of areas for future research, such as potential applications or modifications of the compound.
Please note that this is a general outline and the specific details would depend on the particular compound being studied. For “®-1-cyclobutylethanamine hydrochloride”, more specific information would likely require specialized knowledge or further research. If you have any other questions or need information on a different topic, feel free to ask!
Propiedades
IUPAC Name |
(1R)-1-cyclobutylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N.ClH/c1-5(7)6-3-2-4-6;/h5-6H,2-4,7H2,1H3;1H/t5-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLHYWKUHCPUOOO-NUBCRITNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCC1)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-cyclobutylethanamine hydrochloride | |
CAS RN |
677743-79-2 |
Source


|
| Record name | (1R)-1-cyclobutylethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-bromo-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B1374643.png)



![2-[1-(Boc-amino)cyclopropyl]pyridine](/img/structure/B1374648.png)
